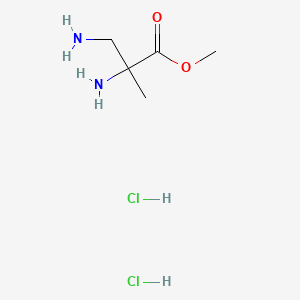
Methyl 2,3-diamino-2-methylpropanoate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride is a chemical compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a suitable amine with a protected amino acid derivative, followed by deprotection and subsequent purification steps. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and automated control systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride include other amino acid derivatives and compounds with similar functional groups. Examples include:
- 2,3-diaminopropanoic acid
- 2-methyl-2,3-diaminopropanoic acid
Uniqueness
What sets methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride apart from similar compounds is its specific structure and the presence of the dihydrochloride salt form. This unique combination of features can result in distinct chemical properties and biological activities, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C5H14Cl2N2O2 |
|---|---|
Peso molecular |
205.08 g/mol |
Nombre IUPAC |
methyl 2,3-diamino-2-methylpropanoate;dihydrochloride |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-5(7,3-6)4(8)9-2;;/h3,6-7H2,1-2H3;2*1H |
Clave InChI |
HFKKUQFOZXEFIF-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)(C(=O)OC)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


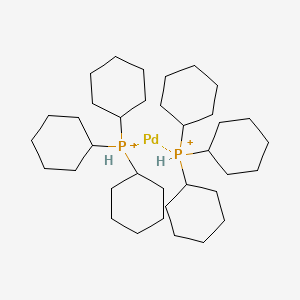
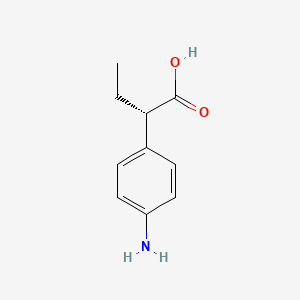
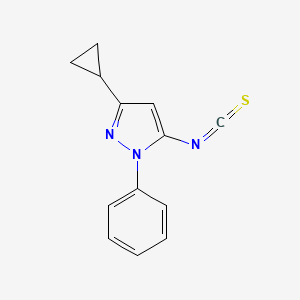
![(2S)-2-[[N'-[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butyl]carbamimidoyl](15N)amino]butanedioate;barium(2+);hydrate](/img/structure/B13912187.png)
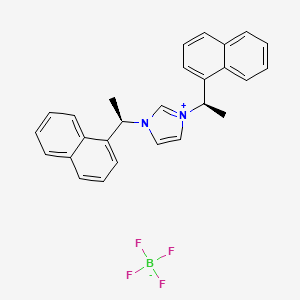
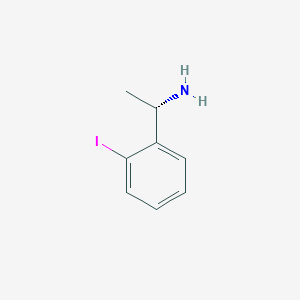
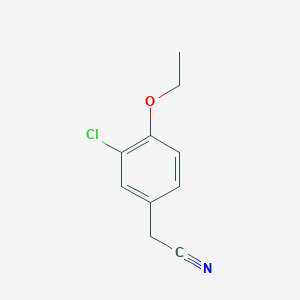
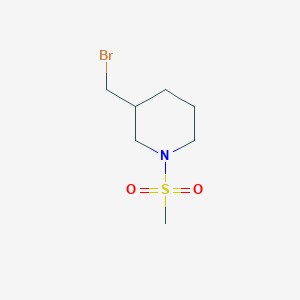

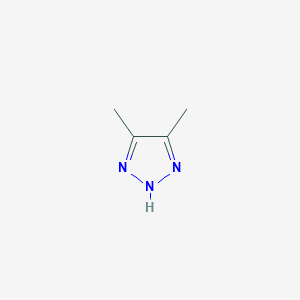
![(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one](/img/structure/B13912236.png)
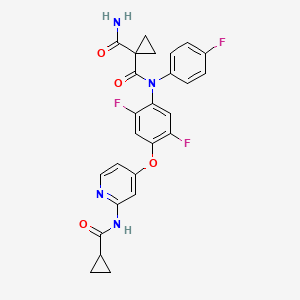
![5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene](/img/structure/B13912243.png)

